molecular formula C26H12Br4 B1314609 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene CAS No. 27192-91-2

2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene

Cat. No. B1314609
CAS RN: 27192-91-2
M. Wt: 644 g/mol
InChI Key: ZPFZLDRAZNLKJI-UHFFFAOYSA-N
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Description

“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is a chemical compound with the molecular formula C26H12Br4 . It appears as a light yellow to brown powder or crystal .


Molecular Structure Analysis

The molecular structure of “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is characterized by the presence of a bifluorenylidene core with four bromine atoms attached at the 2,2’,7,7’ positions . The InChI code for the compound is 1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H .


Physical And Chemical Properties Analysis

“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is a solid at 20 degrees Celsius . It has a molecular weight of 644.00 . The compound has a melting point of 455 degrees Celsius .

Scientific Research Applications

Application in Optoelectronics

  • Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used in research related to functional materials, particularly in the field of optoelectronics .

Application in Electroluminescent Devices

  • Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used as a blue-emitting material in electroluminescent devices .
  • Methods of Application: The compound is likely incorporated into the light-emitting layer of an electroluminescent device. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .
  • Results or Outcomes: The use of “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” in electroluminescent devices leads to blue emission. It also helps in decreasing the crystallization tendency and increases the colour stability .

Application in Covalent Nanosynthesis

  • Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used in the covalent nanosynthesis of fluorene-based macrocycles and organic nanogrids . These structures can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .

Application in Perovskite Solar Cells

  • Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used as an intermediate for the synthesis of semiconducting molecules, polymers with a spirobifluorene core for applications in highly efficient OLEDs and perovskite solar cells .
  • Methods of Application: The compound is likely incorporated into the light-absorbing layer of a perovskite solar cell .
  • Results or Outcomes: The use of “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” in perovskite solar cells leads to high efficiency .

Application in Organic Light-Emitting Diodes (OLEDs)

  • Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used as a blue-emitting material in organic light-emitting diodes (OLEDs) .
  • Methods of Application: The compound is likely incorporated into the light-emitting layer of an OLED .
  • Results or Outcomes: The use of “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” in OLEDs leads to blue emission. It also helps in decreasing the crystallization tendency and increases the colour stability .

Application in Covalent Organic Frameworks (COFs) and Metal–Organic Frameworks (MOFs)

  • Summary of the Application: “2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is used in the covalent nanosynthesis of fluorene-based macrocycles and organic nanogrids . These structures can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .
  • Results or Outcomes: The specific outcomes or results of its use in covalent nanosynthesis are not provided in the sources .

Safety And Hazards

“2,2’,7,7’-Tetrabromo-9,9’-bifluorenylidene” is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

2,7-dibromo-9-(2,7-dibromofluoren-9-ylidene)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)25(21(17)9-13)26-23-11-15(29)3-7-19(23)20-8-4-16(30)12-24(20)26/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFZLDRAZNLKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC(=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H12Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550068
Record name 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene

CAS RN

27192-91-2
Record name 2,7-Dibromo-9-(2,7-dibromo-9H-fluoren-9-ylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',7,7'-Tetrabromo-9,9'-bifluorenylidene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Kula, A Pająk, A Szlapa-Kula, A Mieszczanin… - Dyes and …, 2020 - Elsevier
Novel 9,9′-bifluorenylidene derivatives were designed to study the effect of alkyl chain length on selected physical properties. The structure of the synthesized compounds was …
Number of citations: 10 www.sciencedirect.com
K Rakstys, M Saliba, P Gao, P Gratia… - Angewandte …, 2016 - Wiley Online Library
The 4,4′‐dimethoxydiphenylamine‐substituted 9,9′‐bifluorenylidene (KR216) hole transporting material has been synthesized using a straightforward two‐step procedure from …
Number of citations: 180 onlinelibrary.wiley.com
Y Fan, S Barlow, S Zhang, B Lin, SR Marder - RSC advances, 2016 - pubs.rsc.org
Two non-fullerene acceptors (BF-PDI4 and BF-NDI4) have been synthesized by the Suzuki coupling of 2,2′,7,7′-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-…
Number of citations: 27 pubs.rsc.org
Y Lu, B Wu, P Deng, F Zhu, BS Ong - New Journal of Chemistry, 2017 - pubs.rsc.org
Two novel small molecular non-fullerene acceptors, BF-PDI2 and BF-PDI4, respectively, carrying two and four peripheral perylenediimide moieties, are obtained from appositely …
Number of citations: 13 pubs.rsc.org
T Qin, W Huang, JE Kim, D Vak, C Forsyth, CR McNeill… - Nano Energy, 2017 - Elsevier
Perovskite solar cells can be produced by a solution process and have achieved power conversion efficiency over 20% as well as improving long-term stability, offering great potential …
Number of citations: 146 www.sciencedirect.com
W Ming, S Bi, Y Zhang, K Yu, C Lu, X Fu… - Advanced Functional …, 2019 - Wiley Online Library
Porous carbons, possessing exceptional stability, high surface area, and electric conductivity, are broadly used as superior adsorbent, supporter, or electrode material for environmental …
Number of citations: 25 onlinelibrary.wiley.com
A Gupta, A Rananaware, PS Rao, DD La… - Materials Chemistry …, 2017 - pubs.rsc.org
A bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor, 6,6′,6′′,6′′′-([9,9′-bifluorenylidene]-2,2′,7,7′-tetrayltetrakis(thiophene-5,2-diyl…
Number of citations: 36 pubs.rsc.org
J Urieta-Mora, I García-Benito… - Chemical Society …, 2018 - pubs.rsc.org
Photovoltaic solar cells based on perovskites have come to the forefront in science by achieving exceptional power conversion efficiencies (PCEs) in less than a decade of research. …
Number of citations: 351 pubs.rsc.org
K Rakstys - 2018 - infoscience.epfl.ch
Perovskite solar cells have rapidly revolutionized the photovoltaic research showing an im-pressively dynamic progress on power conversion efficiency from 3.8 to 22% in only several …
Number of citations: 3 infoscience.epfl.ch

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